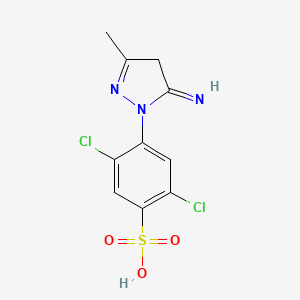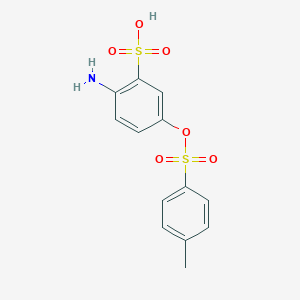
Methyl 3-bromo-2,2-dimethoxypropanoate
Vue d'ensemble
Description
Methyl 3-bromo-2,2-dimethoxypropanoate is a useful research compound. Its molecular formula is C6H11BrO4 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Esterification Techniques : It has been used in the preparation of methyl esters, leveraging its ability to react rapidly with water in the presence of strong acid to form methanol and acetone. This property makes it effective as a water scavenger in esterification processes (Radin, Hajra, & Akahori, 1960).
Synthesis of Anti-inflammatory Agents : The compound plays a role in synthesizing intermediates for non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its methylation capabilities are crucial in the production of these pharmaceuticals (Xu & He, 2010).
Formation of Cyclopropanes and Heterocycles : Methyl 3-bromo-2,2-dimethoxypropanoate is involved in Michael initiated ring closure reactions to form cyclopropane lactones and fused heterocyclic compounds. This demonstrates its utility in complex organic synthesis and the creation of novel molecular structures (Farin˜a et al., 1987).
Synthesis of Tetrahydropyran-Diones : The compound is used in the synthesis of 6-aryltetrahydropyran-2,4-diones, highlighting its role in producing compounds with potential pharmaceutical applications (Kirillov, Melekhin, & Bogatyrev, 2008).
Coupling of N-Methylated Amino Acids : It is effective in coupling N-methylated amino acids, indicating its importance in peptide synthesis and potentially in the development of therapeutic peptides (Coste, Dufour, Pantaloni, & Castro, 1990).
Bromine Reactions in Organic Chemistry : The compound is involved in the reaction of bromine with dimethyl acetals, demonstrating its utility in organic synthesis, particularly in reactions involving electrophilic attack and carbene formation (Dusseau, Schaafsma, & Boer, 2010).
Synthesis of Crystal Structures : It has been used in the preparation and characterization of crystal structures for research in materials science and chemistry (Naguib, Heiba, El‐Sayed, & Farag, 2009).
Propriétés
IUPAC Name |
methyl 3-bromo-2,2-dimethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4/c1-9-5(8)6(4-7,10-2)11-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLFNELYUVLXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-[carbonochloridoyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044464.png)
![Ethyl 2-[carbonochloridoyl(ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044465.png)
![N-methyl-N-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]carbamoyl chloride](/img/structure/B8044469.png)
![tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate](/img/structure/B8044476.png)


![N-[2-(2-methoxyethoxy)ethyl]-N-(2-methoxyethyl)-3-methylaniline](/img/structure/B8044501.png)
![N-[4-[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B8044504.png)

![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole](/img/structure/B8044513.png)
![N-[5-(dimethylsulfamoyl)-4-ethyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8044546.png)
![4-[Methylsulfanyl(morpholin-4-yl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8044549.png)

![tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate](/img/structure/B8044558.png)